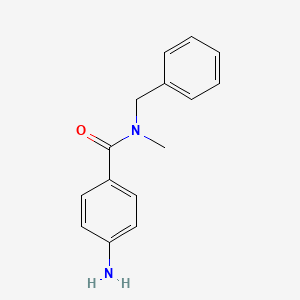

4-氨基-N-苄基-N-甲基苄酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anticonvulsant Activity Analysis

The study of 4-aminobenzamides has revealed their potential as anticonvulsant agents. Specifically, the compound 4-amino-N-benzyl-N-methylbenzamide demonstrated significant anticonvulsant effects in mice. The compound was tested against seizures induced by electroshock and pentylenetetrazole, and it was found to be highly potent, with an ED50 of 18.02 mg/kg when administered intraperitoneally. This level of activity is comparable to that of established anticonvulsant drugs such as phenobarbital and phenytoin. The protective index (PI) of this compound was also noteworthy, indicating a favorable safety margin .

Synthesis Analysis

The synthesis of 4-amino-N-benzyl-N-methylbenzamide is not directly detailed in the provided papers. However, the synthesis of similar compounds involves the preparation of 4-aminobenzamides from primary and secondary amines. These syntheses could potentially be adapted to produce the compound by introducing the appropriate benzyl and methyl groups to the amine component before or after the formation of the benzamide .

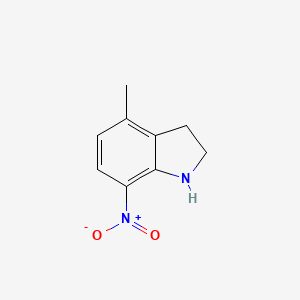

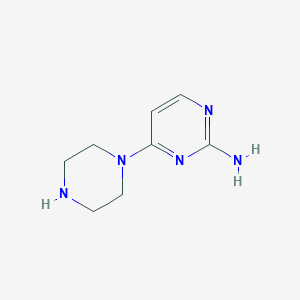

Molecular Structure Analysis

The molecular structure of 4-amino-N-benzyl-N-methylbenzamide is not explicitly described in the provided papers. However, the structural analysis of related compounds, such as those based on (N-pyridylmethylene)aminobenzamides, indicates that hydrogen bonding plays a significant role in the crystal structure. These hydrogen bonds can vary greatly, suggesting that 4-amino-N-benzyl-N-methylbenzamide may also exhibit structural flexibility, which could be advantageous for its biological activity .

Chemical Reactions Analysis

The chemical reactions involving 4-amino-N-benzyl-N-methylbenzamide are not directly discussed in the provided papers. However, the chemical reactivity of similar aminobenzamide compounds can involve hydrogen bonding interactions, as seen in the formation of hydrogen-bonded chains and sheets in related molecules. These interactions are crucial for the stability and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-benzyl-N-methylbenzamide are not detailed in the provided papers. However, the synthesis and characterization of novel aromatic polyimides, which include similar aminobenzamide structures, suggest that these compounds can exhibit a range of thermal properties, solubility in organic solvents, and thermal degradation temperatures. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

科学研究应用

癌症治疗研究

4-氨基-N-苄基-N-甲基苄酰胺是一系列新型肿瘤蛋白激酶纺锤蛋白(KSP)抑制剂的一部分。研究表明,这些化合物,如AZD4877,可以使细胞在有丝分裂期停滞,导致单极纺锤表型和细胞死亡,使它们成为癌症治疗的潜在候选药物(Theoclitou et al., 2011)。

抗惊厥活性

这种化合物已被评估其抗惊厥效果。涉及一系列4-氨基苄酰胺的研究表明,其中一些化合物,包括4-氨基-N-苄基-N-甲基苄酰胺的变体,对电击和戊四氮引起的小鼠癫痫发作有效,显示出作为抗惊厥药物的潜力(Clark et al., 1984)。

胃动力药物

对4-氨基-N-苄基-N-甲基苄酰胺衍生物进行了胃动力药物的研究。这些化合物,带有六元和七元杂环,被评估其增强胃排空活性的潜力,表明它们在治疗胃肠动力障碍中的有用性(Morie et al., 1995)。

有机合成和药物化学

在有机合成和药物化学领域,这种化合物已参与各种合成,如通过钯催化反应合成喹唑啉酮,展示了其作为合成复杂分子的构建块的多功能性,具有潜在的药用应用(Hikawa et al., 2012)。

代谢研究

它已被用于代谢研究,特别是在了解N-(羟甲基)化合物的稳定性及其在氧化代谢中作为代谢物的作用方面,突显了其在药代动力学和代谢研究中的重要性(Ross et al., 1983)。

属性

IUPAC Name |

4-amino-N-benzyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULNQTYVKBFDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602659 |

Source

|

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzyl-N-methylbenzamide | |

CAS RN |

85592-78-5 |

Source

|

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)